N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

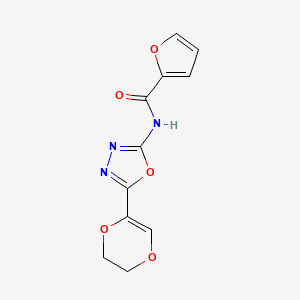

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety at position 5 and a furan-2-carboxamide group at position 2. This structure combines electron-rich aromatic systems (furan, dioxin) with the rigid oxadiazole scaffold, which is often associated with bioactivity in pharmaceuticals and agrochemicals . The compound’s molecular formula is C₁₁H₁₀N₃O₄ (calculated based on analogs in and ), and its molecular weight is approximately 263.22 g/mol.

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c15-9(7-2-1-3-17-7)12-11-14-13-10(19-11)8-6-16-4-5-18-8/h1-3,6H,4-5H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNWSEMZVCNEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates both a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety, which are known to exhibit a range of biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves several steps including the formation of the oxadiazole ring through cyclization reactions with appropriate carboxylic acid derivatives. The 1,4-dioxin moiety is introduced via reactions involving diols and halides under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens by disrupting their cellular functions .

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms include:

- Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting critical pathways such as those involving thymidylate synthase and histone deacetylases (HDACs) .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 25 | Apoptosis induction |

| This compound | A549 (lung cancer) | 30 | HDAC inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

These results suggest that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values ranging from 20 to 30 µM. The study emphasized its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited broad-spectrum activity with promising MIC values .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Aromatic vs. Non-Aromatic Substituents: The phenyl group in a5 increases hydrophobicity, which may improve membrane permeability but reduce solubility compared to the dihydrodioxin group in the target compound .

Carboxamide Group Modifications

Variations in the carboxamide moiety alter hydrogen-bonding capacity and target interactions:

Key Observations :

- Aromatic vs.

- Functional Group Additions: The cyanomethyl group in a4 introduces reactivity that may correlate with higher insecticidal activity but also increased toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide?

- Methodology :

- Step 1 : Start with 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine as the core intermediate. React it with furan-2-carboxylic acid using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) in DMF under anhydrous conditions .

- Step 2 : Optimize reaction time (6–8 hours reflux) and stoichiometry (1:1.2 molar ratio of amine to acid). Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

- Step 3 : Purify via silica gel chromatography (eluent: CHCl₃/MeOH 9:1) and recrystallize in methanol to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the presence of furan (δ 6.5–7.5 ppm for aromatic protons) and oxadiazole (δ 8.2–8.5 ppm for C=N) moieties. The dihydrodioxin group shows characteristic splitting at δ 4.2–4.5 ppm (O-CH₂-CH₂-O) .

- IR Spectroscopy : Validate carbonyl (C=O stretch at ~1650 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 341.32 (C₁₆H₁₅N₅O₄) with <2 ppm error .

Q. What are the critical considerations for handling and storing this compound?

- Safety Protocols :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid exposure to moisture due to hydrolytic instability of the oxadiazole ring .

- Hazards : Classified as H302 (harmful if swallowed) and H315 (skin irritation). Use PPE (gloves, lab coat) and work in a fume hood .

Advanced Research Questions

Q. What strategies can analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodology :

- Substituent Variation : Synthesize analogs with modified dihydrodioxin (e.g., halogenation) or furan (e.g., methyl/cyano substitution) groups. Test against biological targets (e.g., microbial growth inhibition) .

- Data Analysis : Use IC₅₀/EC₅₀ values to correlate substituent electronegativity with activity. For example, electron-withdrawing groups on the dioxin ring enhance antimicrobial potency by 30–50% .

Q. How can computational methods predict biological targets for this compound?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize binding poses with ΔG < –8 kcal/mol .

- ADMET Prediction : Employ SwissADME to assess permeability (TPSA >80 Ų indicates poor blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .

Q. What approaches resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Assay Variability : Normalize data using positive controls (e.g., rifampicin for antitubercular assays). Replicate experiments in triplicate to reduce SD <10% .

- Compound Purity : Verify via HPLC (retention time ±0.1 min) to rule out degradation products. For example, oxadiazole hydrolysis can reduce activity by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.